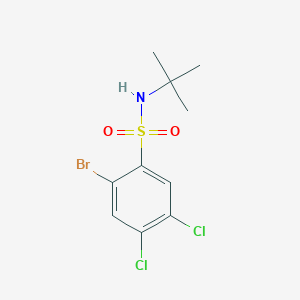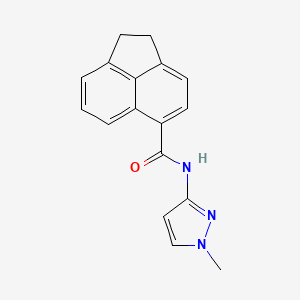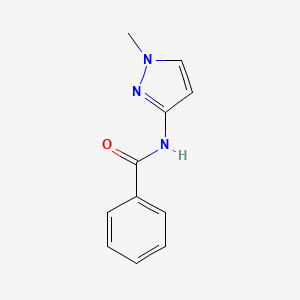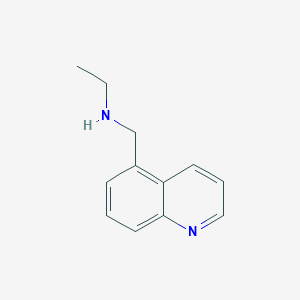
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBS and is synthesized through a multi-step process.
作用机制
The mechanism of action of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in the body and are essential for several physiological processes. BDBS binds to the active site of carbonic anhydrase enzymes, preventing them from functioning properly. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have several physiological effects. For example, BDBS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. BDBS has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in different physiological processes. However, one of the limitations of using BDBS is its potential toxicity. High doses of BDBS have been shown to be toxic to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs that are based on BDBS. For example, researchers could modify the structure of BDBS to improve its specificity or reduce its toxicity. Another potential direction is the study of the role of carbonic anhydrase enzymes in different diseases. By understanding the role of these enzymes in different diseases, researchers could develop new treatments that target these enzymes specifically.
Conclusion:
In conclusion, 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in different physiological processes. However, its potential toxicity limits its use in certain experiments. Overall, the research and development of BDBS have the potential to lead to the development of new drugs and treatments for several diseases.
合成方法
The synthesis of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves a multi-step process. The first step involves the reaction of tert-butylamine with 2,4-dichlorobenzenesulfonyl chloride to form 2-tert-butyl-4,5-dichlorobenzenesulfonamide. The second step involves the reaction of this compound with bromine to form 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. This synthesis method has been optimized and yields high-quality BDBS.
科学研究应用
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. BDBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are implicated in several diseases such as glaucoma, epilepsy, and cancer. BDBS has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial drugs.
属性
IUPAC Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2NO2S/c1-10(2,3)14-17(15,16)9-5-8(13)7(12)4-6(9)11/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBOLHZHXUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)



![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


